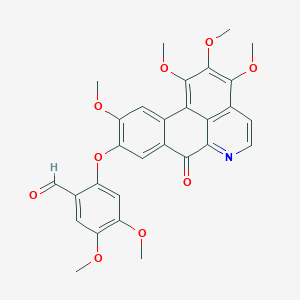

3-Methoxyoxohernandaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H25NO9 |

|---|---|

Molecular Weight |

531.5 g/mol |

IUPAC Name |

4,5-dimethoxy-2-[(4,14,15,16-tetramethoxy-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-5-yl)oxy]benzaldehyde |

InChI |

InChI=1S/C29H25NO9/c1-33-19-9-14(13-31)18(12-21(19)35-3)39-22-11-17-16(10-20(22)34-2)24-23-15(7-8-30-25(23)26(17)32)27(36-4)29(38-6)28(24)37-5/h7-13H,1-6H3 |

InChI Key |

OULKCFNJYHCFPY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)OC2=C(C=C3C(=C2)C(=O)C4=NC=CC5=C4C3=C(C(=C5OC)OC)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Botanical Treasure: A Technical Guide to the Natural Source and Isolation of 3-Methoxyoxohernandaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyoxohernandaline, a bioactive alkaloid, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides an in-depth overview of its primary natural source, Hernandia nymphaeifolia, and details a comprehensive methodology for its isolation and purification. The protocols outlined herein are synthesized from established phytochemical literature, offering a reproducible framework for obtaining this compound for further research and development. This document includes quantitative data on the isolation process, detailed experimental procedures, and a visual representation of the isolation workflow to facilitate a thorough understanding of the methodology.

Natural Source: Hernandia nymphaeifolia

The principal natural reservoir of this compound is the bark of Hernandia nymphaeifolia, a species of flowering plant in the Hernandiaceae family.[1] This evergreen tree is typically found in coastal and lowland forests in tropical regions. The bark of H. nymphaeifolia is a rich source of various bioactive alkaloids, including aporphines, oxoaporphines, and benzylisoquinolines, making it a valuable subject for natural product chemistry research.

Isolation Methodology

The isolation of this compound from the bark of Hernandia nymphaeifolia involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation. The following protocol is a composite methodology derived from established procedures for isolating alkaloids from this plant species.

General Experimental Procedures

-

Plant Material: Air-dried and powdered bark of Hernandia nymphaeifolia.

-

Solvents: Methanol (MeOH), Chloroform (CHCl₃), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate (EtOAc), Hexane. All solvents should be of analytical or HPLC grade.

-

Chromatography: Silica gel (70-230 mesh and 230-400 mesh) for column chromatography (CC) and pre-coated silica gel plates (60 F₂₅₄) for thin-layer chromatography (TLC). Preparative thin-layer chromatography (PTLC) may also be employed for final purification.

Detailed Experimental Protocol

Step 1: Extraction

-

The powdered bark of H. nymphaeifolia (5.0 kg) is exhaustively extracted with methanol (MeOH) at room temperature (3 x 20 L, 72 h each).

-

The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract (approx. 250 g).

Step 2: Acid-Base Partitioning

-

The crude methanolic extract is suspended in 3% aqueous HCl (2 L) and partitioned with CHCl₃ (3 x 2 L).

-

The acidic aqueous layer, containing the protonated alkaloids, is collected. The CHCl₃ layer, containing non-basic compounds, is set aside.

-

The acidic aqueous layer is basified with concentrated NaOH to a pH of approximately 10-11.

-

The basified aqueous layer is then extracted with CHCl₃ (3 x 2 L) to obtain the crude alkaloid fraction.

-

The combined CHCl₃ extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the total crude alkaloids (approx. 25 g).

Step 3: Chromatographic Purification

-

The crude alkaloid mixture is subjected to silica gel column chromatography (70-230 mesh).

-

The column is eluted with a gradient of increasing polarity, typically starting with 100% CHCl₃ and gradually increasing the proportion of MeOH.

-

Fractions are collected and monitored by TLC, visualizing spots under UV light (254 nm and 366 nm) and with Dragendorff's reagent.

-

Fractions containing compounds with similar TLC profiles are combined.

-

The fraction enriched with this compound is further purified by repeated column chromatography on silica gel (230-400 mesh) using a solvent system such as CHCl₃-EtOAc or Hexane-Acetone in a gradient elution.

-

Final purification is often achieved through preparative TLC using a suitable solvent system to yield pure this compound.

Quantitative Data Summary

The following table summarizes the typical yields and chromatographic parameters for the isolation of this compound. Please note that yields can vary depending on the specific plant material and extraction conditions.

| Parameter | Value |

| Starting Material | |

| Plant Part | Bark of Hernandia nymphaeifolia |

| Initial Dry Weight | 5.0 kg |

| Extraction | |

| Solvent | Methanol |

| Crude Extract Yield | ~250 g (5%) |

| Partitioning | |

| Crude Alkaloid Yield | ~25 g (0.5%) |

| Chromatography | |

| Initial Column Chromatography | |

| Stationary Phase | Silica Gel (70-230 mesh) |

| Mobile Phase | Gradient: CHCl₃ to CHCl₃-MeOH |

| Purification Column Chromatography | |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient: CHCl₃-EtOAc or Hexane-Acetone |

| Final Yield of this compound | ~10-20 mg (0.0002-0.0004%) |

Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from Hernandia nymphaeifolia.

Caption: Isolation workflow for this compound.

Conclusion

This technical guide provides a comprehensive and actionable framework for the isolation of this compound from its natural source, Hernandia nymphaeifolia. The detailed protocols and quantitative data presented herein are intended to support researchers in obtaining this promising bioactive compound for further investigation into its pharmacological properties and potential therapeutic applications. The provided workflow diagram offers a clear visual summary of the isolation process, enhancing the practical utility of this guide.

References

Unraveling the Molecular Architecture of 3-Methoxyoxohernandaline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of 3-Methoxyoxohernandaline, a complex oxoaporphine alkaloid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering an in-depth analysis of the spectroscopic data and experimental methodologies employed in determining its molecular structure.

Introduction

This compound, systematically known as 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine, is an oxoaporphine alkaloid isolated from Thalictrum elegans.[1] Oxoaporphine alkaloids represent a significant class of natural products, known for their diverse pharmacological activities, including potential antitumor properties.[2][3] The intricate structure of this compound, featuring a highly substituted oxoaporphine core linked to a substituted phenoxy moiety, necessitates a multi-faceted analytical approach for its complete characterization. This guide details the spectroscopic evidence and logical workflow that culminated in the definitive elucidation of its structure.

Isolation of this compound

The isolation of this compound from its natural source involves a systematic extraction and chromatographic separation process. A detailed protocol for this procedure is outlined below.

Experimental Protocol: Isolation

-

Extraction: The air-dried and powdered whole plant material of Thalictrum elegans is extracted exhaustively with methanol at room temperature. The resulting methanol extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with petroleum ether and ethyl acetate. The ethyl acetate fraction, containing the alkaloids of interest, is concentrated.

-

Column Chromatography: The ethyl acetate extract is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the polarity with methanol.

-

Further Chromatographic Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and further purified using repeated column chromatography and preparative TLC until this compound is obtained as a pure compound.[1]

Spectroscopic Data and Structure Elucidation

The determination of the molecular structure of this compound was achieved through the combined application of several spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is instrumental in determining the elemental composition of the molecule.

Table 1: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 532.1607 | 532.1602 | C₂₉H₂₆NO₉ |

Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1685 | C=O (aldehyde) |

| 1650 | C=O (conjugated ketone) |

| 1590, 1500 | Aromatic C=C stretching |

Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques such as COSY, HSQC, and HMBC, are pivotal for establishing the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Table 3: ¹H NMR (400 MHz, CDCl₃) Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 10.45 | s | 1H | CHO-2' | |

| 9.05 | d | 5.2 | 1H | H-5 |

| 8.85 | s | 1H | H-11 | |

| 7.95 | d | 5.2 | 1H | H-4 |

| 7.60 | s | 1H | H-6' | |

| 7.10 | s | 1H | H-3' | |

| 4.15 | s | 3H | OMe-1 | |

| 4.10 | s | 3H | OMe-2 | |

| 4.05 | s | 3H | OMe-3 | |

| 4.00 | s | 3H | OMe-10 | |

| 3.95 | s | 3H | OMe-4' | |

| 3.90 | s | 3H | OMe-5' |

Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]

Table 4: ¹³C NMR (100 MHz, CDCl₃) Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | CHO-2' |

| 182.0 | C-7 |

| 160.0 | C-1 |

| 158.0 | C-6a |

| 155.0 | C-5' |

| 153.0 | C-4' |

| 152.0 | C-3 |

| 148.0 | C-10 |

| 145.0 | C-2 |

| 143.0 | C-11b |

| 142.0 | C-5 |

| 135.0 | C-1' |

| 130.0 | C-11a |

| 125.0 | C-2' |

| 122.0 | C-4 |

| 120.0 | C-7a |

| 118.0 | C-11 |

| 115.0 | C-3b |

| 112.0 | C-6' |

| 110.0 | C-3a |

| 108.0 | C-3' |

| 62.5 | OMe |

| 62.0 | OMe |

| 61.5 | OMe |

| 61.0 | OMe |

| 56.5 | OMe |

| 56.0 | OMe |

Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. For MS analysis, the sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. For IR analysis, the sample is typically prepared as a KBr pellet or a thin film.

-

NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or a similar high-resolution mass spectrometer.

-

Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the initial spectroscopic data to the final proposed structure.

Conclusion

The comprehensive analysis of data from mass spectrometry, IR spectroscopy, and various NMR techniques has unequivocally established the chemical structure of this compound as 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine. The detailed experimental protocols and tabulated spectroscopic data provided in this guide serve as a valuable resource for researchers working on the isolation and characterization of complex natural products. The elucidated structure provides a foundation for further investigation into the pharmacological properties and potential therapeutic applications of this intricate oxoaporphine alkaloid.

References

Spectroscopic Profile of 3-Methoxyoxohernandaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

3-Methoxyoxohernandaline is an oxoaporphine alkaloid with the following chemical structure:

Molecular Formula: C₂₉H₂₅NO₉ Molecular Weight: 531.51 g/mol CAS Number: 872729-34-5[1]

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. This data is extrapolated from published data for the closely related isomer, 4-methoxyoxohernandaline, and general knowledge of oxoaporphine alkaloid spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.90 | s | - | H-11 |

| ~8.60 | d | ~5.0 | H-5 |

| ~7.80 | d | ~5.0 | H-4 |

| ~7.50 | s | - | H-7 |

| ~7.20 | s | - | H-8 |

| ~4.10 | s | - | 1-OCH₃ |

| ~4.05 | s | - | 2-OCH₃ |

| ~4.00 | s | - | 3-OCH₃ |

| ~3.95 | s | - | 9-OCH₃ |

| ~3.90 | s | - | 10-OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~182.0 | C=O (C-6a) |

| ~162.0 | C-1 |

| ~158.0 | C-9 |

| ~155.0 | C-2 |

| ~152.0 | C-10 |

| ~148.0 | C-3 |

| ~145.0 | C-6 |

| ~143.0 | C-5 |

| ~135.0 | C-11b |

| ~130.0 | C-7a |

| ~128.0 | C-3a |

| ~125.0 | C-11a |

| ~122.0 | C-1a |

| ~120.0 | C-4 |

| ~118.0 | C-11 |

| ~115.0 | C-8 |

| ~110.0 | C-7 |

| ~62.0 | 1-OCH₃ |

| ~61.5 | 2-OCH₃ |

| ~61.0 | 3-OCH₃ |

| ~56.5 | 9-OCH₃ |

| ~56.0 | 10-OCH₃ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Assignment |

| ESI-MS | Positive | [M+H]⁺ at ~532.1551 | Protonated Molecule |

| HR-ESI-MS | Positive | ~532.1551 | Calculated for C₂₉H₂₆NO₉⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1650 | Strong | C=O stretching (conjugated ketone) |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C stretching |

| ~1270, ~1030 | Strong | C-O stretching (ethers and methoxy groups) |

| ~830 | Medium | C-H bending (aromatic) |

Experimental Protocols

The following are detailed methodologies for the isolation and spectroscopic analysis of oxoaporphine alkaloids from Hernandia species, upon which the characterization of this compound would be based.

Isolation of this compound

References

An In-Depth Technical Guide to 3-Methoxyoxohernandaline: Physicochemical Properties, Experimental Protocols, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyoxohernandaline is a member of the oxoaporphine class of alkaloids, a group of natural products known for their diverse and potent biological activities. These compounds are predominantly found in plants of the Hernandiaceae family, which have a history of use in traditional medicine. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside experimental context for its isolation and characterization. Furthermore, it delves into the biological activities and potential mechanisms of action of the broader oxoaporphine alkaloid family, offering insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be established from supplier data and comparison with its parent compound, hernandaline.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Hernandaline (for comparison) | Data Source |

| Molecular Formula | C₂₉H₂₅NO₉ | C₂₉H₃₁NO₇ | Supplier Data, Research Publication[1] |

| Molecular Weight | 531.51 g/mol | 505.567 g/mol | Supplier Data, Research Publication[1] |

| CAS Number | 872729-34-5 | 10210-99-8 | Supplier Data |

| Melting Point | Not available | 170–171.5 °C | Wikipedia[2] |

| Boiling Point | Not available | Not available | |

| Solubility | Soluble in DMSO | Not available | Supplier Data |

| Appearance | Likely a yellow amorphous solid (based on related compounds) | Not available | Inferred from related compounds |

Experimental Protocols

General Isolation Protocol for Oxoaporphine Alkaloids from Hernandia Species

This protocol is a generalized procedure based on common methods for alkaloid extraction.

-

Extraction: The dried and powdered plant material (e.g., stem bark) is subjected to extraction with a suitable organic solvent, typically methanol or a mixture of dichloromethane and methanol.

-

Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent. The alkaloids, being basic, will move into the acidic aqueous phase.

-

Basification and Re-extraction: The acidic aqueous layer is basified (e.g., with NH₄OH to pH 9-10) to liberate the free alkaloids. These are then re-extracted into an organic solvent like dichloromethane or chloroform.

-

Chromatographic Purification: The resulting crude alkaloid mixture is subjected to one or more chromatographic techniques for separation and purification. This typically involves:

-

Column Chromatography: Using silica gel or alumina as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.

-

Preparative Thin-Layer Chromatography (TLC): For further purification of smaller quantities.

-

High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual compounds.

-

Spectroscopic Characterization

The structure of this compound would be elucidated using a combination of spectroscopic techniques. While the specific data for this compound is not published, the expected characteristics for an oxoaporphine alkaloid are as follows:

-

UV-Vis Spectroscopy: Oxoaporphine alkaloids typically exhibit characteristic absorption maxima in the UV-visible spectrum due to their extended conjugated system.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the conjugated carbonyl group (C=O) is a key feature, typically appearing in the region of 1640-1660 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, and fragmentation patterns can provide structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Would show signals for aromatic protons, methoxy groups, and other protons in the molecule. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.

-

¹³C-NMR: Would show signals for all the carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon.

-

Biological Activities and Signaling Pathways

While specific studies on this compound are lacking, the biological activities of the broader oxoaporphine alkaloid class are well-documented, suggesting potential therapeutic applications.

Cytotoxic and Antitumor Activity

Oxoaporphine alkaloids are known to possess significant cytotoxic and antitumor properties. The primary mechanisms of action identified are:

-

Topoisomerase I Inhibition: These compounds can inhibit the enzyme topoisomerase I, which is crucial for DNA replication and repair in cancer cells. This inhibition leads to DNA damage and apoptosis.

-

DNA Intercalation: The planar aromatic structure of oxoaporphine alkaloids allows them to intercalate between the base pairs of DNA, disrupting its normal function and leading to cell death.

-

Telomerase Inhibition: Some studies suggest that oxoaporphine alkaloids can inhibit the activity of telomerase, an enzyme that is overexpressed in many cancer cells and is essential for their immortality.

Anti-inflammatory Activity

Recent studies have also highlighted the anti-inflammatory potential of oxoaporphine alkaloids. The proposed mechanism involves the modulation of key inflammatory signaling pathways:

-

PDE4B Inhibition: Some oxoaporphines have been shown to target and inhibit phosphodiesterase 4B (PDE4B), an enzyme that degrades cyclic adenosine monophosphate (cAMP).

-

cAMP-PKA-NF-κB Pathway Modulation: By inhibiting PDE4B, these alkaloids lead to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn can inhibit the pro-inflammatory NF-κB signaling pathway. This leads to a reduction in the production of inflammatory mediators.

Conclusion

This compound represents a promising scaffold for further investigation within the field of medicinal chemistry and drug discovery. While specific data on this particular compound is sparse, the well-established biological activities of the broader oxoaporphine alkaloid family, particularly their cytotoxic and anti-inflammatory properties, provide a strong rationale for its continued study. Future research should focus on the targeted isolation or synthesis of this compound to enable comprehensive physicochemical characterization and in-depth pharmacological evaluation. Elucidating its specific molecular targets and signaling pathway interactions will be crucial in unlocking its full therapeutic potential.

References

3-Methoxyoxohernandaline: A Technical Overview of Potential Biological Activities

Disclaimer: This document provides a technical overview of the potential biological activities of 3-Methoxyoxohernandaline based on its classification as an oxoaporphine alkaloid. As of the latest literature review, no specific biological studies have been published on this compound itself. Therefore, the information presented herein is inferred from research on structurally related compounds and should be interpreted as a guide for future investigation.

Introduction

This compound is a putative member of the oxoaporphine class of isoquinoline alkaloids. This class of natural products is characterized by a 7H-dibenzo[de,g]quinolin-7-one core structure. Oxoaporphine alkaloids are found in various plant families, including the Hernandiaceae, and have been the subject of significant research due to their diverse and potent biological activities. While direct experimental data for this compound is currently unavailable, an examination of the broader oxoaporphine alkaloid family can provide valuable insights into its potential pharmacological properties for researchers, scientists, and drug development professionals.

Potential Biological Activities of Oxoaporphine Alkaloids

Research into various oxoaporphine alkaloids has revealed a wide spectrum of biological activities. These compounds are often cytotoxic and have been investigated for their potential as anticancer agents. Other notable activities include antimicrobial, antiviral, anti-inflammatory, and antiplatelet aggregation effects.

Anticancer and Cytotoxic Activity

A significant body of research points to the potent cytotoxic and potential anticancer activities of oxoaporphine alkaloids.[1][2][3] This activity is believed to stem from their ability to intercalate into DNA and inhibit the function of topoisomerase enzymes, which are crucial for DNA replication and repair.[2]

Antimicrobial and Antiprotozoal Activity

Several oxoaporphine alkaloids have demonstrated activity against a range of pathogens. For instance, liriodenine has shown antituberculosis and antimalarial activities.[4] This suggests that this class of compounds may hold promise for the development of new anti-infective agents.

Other Pharmacological Activities

Beyond their cytotoxic and antimicrobial effects, oxoaporphine alkaloids have been reported to possess various other pharmacological properties. These include vasorelaxing, antioxidant, and anti-platelet aggregation effects, as observed in studies on alkaloids from the Hernandiaceae family.[5]

Data on Representative Oxoaporphine Alkaloids

To provide a quantitative perspective on the potential bioactivities, the following table summarizes the reported activities of some well-studied oxoaporphine alkaloids.

| Alkaloid | Biological Activity | Assay System | Quantitative Data (IC50/MIC) | Reference |

| Liriodenine | Antituberculosis | Mycobacterium tuberculosis | MIC: 12.5 µg/mL | [4] |

| Liriodenine | Antimalarial | Plasmodium falciparum | IC50: 2.8 µg/mL | [4] |

| Liriodenine | Cytotoxicity | Epidermoid Carcinoma (KB) | - | [4] |

| Liriodenine | Cytotoxicity | Breast Cancer (BC) | - | [4] |

| Oxostephanine | Cytotoxicity | Epidermoid Carcinoma (KB) | - | [4] |

| Oxostephanine | Cytotoxicity | Breast Cancer (BC) | - | [4] |

| Dicentrinone | Topoisomerase I Inhibition | - | - | [2] |

Proposed Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

A key mechanism of action proposed for the cytotoxic effects of many oxoaporphine alkaloids is their interaction with DNA. Their planar aromatic structure allows them to intercalate between the base pairs of the DNA double helix. This can interfere with DNA replication and transcription. Furthermore, some oxoaporphine alkaloids have been shown to inhibit topoisomerase I or II, enzymes that are essential for resolving DNA supercoiling during replication.

Proposed mechanism of action for oxoaporphine alkaloids.

Experimental Protocols for Bioactivity Screening

Investigating the potential biological activities of a novel compound like this compound would involve a series of established experimental protocols. A general workflow for such an investigation is outlined below.

General Workflow for Isolation and Bioactivity Screening

General workflow for natural product isolation and bioactivity screening.

Key Experimental Methodologies

-

Cytotoxicity Assays: To determine the cytotoxic effects of this compound, various cancer cell lines would be treated with increasing concentrations of the compound. The cell viability would then be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) cytotoxicity assay. The IC50 (half-maximal inhibitory concentration) value would be calculated to quantify its cytotoxic potency.

-

Antimicrobial Assays: The antimicrobial activity would be evaluated against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth, would be determined using methods like broth microdilution.

-

Topoisomerase Inhibition Assays: To investigate the effect on topoisomerase activity, a DNA relaxation assay would be employed. This assay measures the ability of the compound to inhibit the enzyme-mediated relaxation of supercoiled DNA.

Conclusion and Future Directions

While there is a compelling body of evidence for the diverse biological activities of oxoaporphine alkaloids, it is crucial to reiterate that the specific activities of this compound remain to be elucidated. The information presented in this guide serves as a foundational framework for initiating research into this compound. Future studies should focus on the isolation and structural confirmation of this compound, followed by a comprehensive screening of its biological activities using the experimental protocols outlined above. Such research will be vital in determining if this compound possesses the pharmacological potential suggested by its chemical classification.

References

In Vitro Screening of Hernandia Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Alkaloids derived from the Hernandia genus, particularly oxoaporphine alkaloids, have garnered significant interest in phytochemical and pharmacological research. These compounds have been investigated for a range of biological activities, offering potential avenues for drug discovery and development. This technical guide provides an in-depth overview of the common in vitro screening assays utilized to evaluate the therapeutic potential of these alkaloids, based on available scientific literature. While specific data for "3-Methoxyoxohernandaline" is not publicly available, this document details the established methodologies and presents data for structurally related compounds isolated from Hernandia species, offering a valuable framework for screening similar molecules.

The primary biological activities investigated for Hernandia alkaloids include cytotoxic, anti-inflammatory, anti-platelet aggregation, vasorelaxing, and antioxidant effects.[1] This guide will delve into the experimental protocols for these assays and present the quantitative data for various Hernandia alkaloids.

Data Presentation: Quantitative Bioactivity of Hernandia Alkaloids

The following tables summarize the quantitative data from in vitro screening of various alkaloids isolated from Hernandia nymphaeifolia.

Table 1: Cytotoxic Activity of Alkaloids from Hernandia nymphaeifolia

| Compound | Cell Line | ED₅₀ (µg/mL) |

| (+)-N-Hydroxyhernangerine | P-388 | < 1 |

| N-Formyldehydroovigerine | KB16 | < 1 |

| (+)-Magnoflorine | A549 | < 1 |

| (+)-Hernovine | HT-29 | < 1 |

| (+)-N-Methylhernovine | P-388 | < 1 |

| (+)-Laurotetanine | KB16 | < 1 |

Data sourced from a study on new aporphine alkaloids from Hernandia nymphaeifolia.[2]

Table 2: Anti-inflammatory Activity of Alkaloids from the Root Bark of Hernandia nymphaeifolia

| Compound | Assay | IC₅₀ (µg/mL) |

| 7,8-Dihydroxy-6-methoxy-2-methylisoquinolin-1(2H)-one | Superoxide Anion Production | ≤ 6.23 |

| N-Formylhernagine | Superoxide Anion Production | ≤ 6.23 |

| 5,6-Dihydroxy-N-methylphthalimide | Superoxide Anion Production | ≤ 6.23 |

| Oxohernagine | Superoxide Anion Production | ≤ 6.23 |

| Hernandonine | Superoxide Anion Production | ≤ 6.23 |

| N-trans-Feruloylmethoxytyramine | Superoxide Anion Production | ≤ 6.23 |

Data reflects inhibition of superoxide anion (O₂⁻) production by neutrophils stimulated with fMLP/CB.[3]

Table 3: Anti-platelet Aggregation Activity of Alkaloids from Hernandia nymphaeifolia

| Compound | Activity |

| Oxohernagine | 90% inhibition at 100 µM |

| Laurotetanine | 87% inhibition at 100 µM |

| Thalicarpine | 65% inhibition at 100 µM (cell lysis observed) |

| Hernandaline | Complete inhibition of PAF-induced aggregation at 50 µg/mL |

| Reticuline | Complete inhibition of arachidonic acid and collagen-induced aggregation |

Data compiled from a review on plant alkaloids as antiplatelet agents.[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on descriptions found in the cited literature for screening Hernandia alkaloids.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells (e.g., P-388, KB16, A549, HT-29) in 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test alkaloids. Add the compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The ED₅₀ (effective dose for 50% inhibition) is determined from the dose-response curve.

Anti-inflammatory Assay (Superoxide Anion Production)

This assay measures the inhibition of superoxide anion (O₂⁻) generation from activated neutrophils.

Principle: Neutrophils, when stimulated, produce superoxide anions as part of the inflammatory response. The amount of superoxide anion can be quantified by its ability to reduce cytochrome c.

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from the blood of healthy donors.

-

Incubation: Pre-incubate the isolated neutrophils with the test compounds at various concentrations.

-

Stimulation: Stimulate the neutrophils with a combination of formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) and cytochalasin B (CB) in the presence of ferricytochrome c.

-

Absorbance Measurement: Measure the change in absorbance at 550 nm, which corresponds to the reduction of ferricytochrome c by the superoxide anions.

-

Data Analysis: Calculate the percentage inhibition of superoxide anion production compared to a control without the test compound. Determine the IC₅₀ (concentration for 50% inhibition) values.[3]

Anti-platelet Aggregation Assay

This assay assesses the ability of a compound to inhibit the aggregation of platelets.

Principle: Platelet aggregation can be induced by various agents like arachidonic acid (AA), collagen, or platelet-activating factor (PAF). The extent of aggregation is measured by changes in light transmission through a platelet suspension.

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Obtain blood from a healthy donor and prepare PRP by centrifugation.

-

Incubation: Incubate the PRP with the test alkaloid or a vehicle control for a short period.

-

Induction of Aggregation: Add an aggregating agent (e.g., AA, collagen, or PAF) to the PRP to induce platelet aggregation.

-

Measurement: Monitor the aggregation process using a platelet aggregometer, which measures the increase in light transmission as platelets aggregate.

-

Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the control.

Vasorelaxing Assay

This assay evaluates the ability of a compound to relax pre-contracted vascular smooth muscle.

Principle: The tension of isolated aortic rings is measured. The rings are first contracted with an agent like high potassium (K⁺) or norepinephrine, and then the relaxing effect of the test compound is observed.

Protocol:

-

Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings.

-

Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂), and maintained at 37°C.

-

Contraction: Induce a sustained contraction of the aortic rings using a high concentration of potassium chloride (e.g., 80 mM K⁺) or norepinephrine (e.g., 3 µM).[1]

-

Compound Addition: Once the contraction is stable, add the test compound in a cumulative manner to obtain a concentration-response curve.

-

Data Analysis: The relaxation is expressed as a percentage of the pre-contraction. The IC₅₀ value is calculated from the concentration-response curve.

Visualizations

The following diagrams illustrate the general workflows for the described in vitro screening assays.

Caption: Workflow for Cytotoxicity Screening using MTT Assay.

References

- 1. Vasorelaxing and antioxidant constituents from Hernandia nymphaeifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New aporphine alkaloids and cytotoxic constituents of Hernandia nymphaeifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory alkaloids from the root bark of Hernandia nymphaeifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant Alkaloids as Antiplatelet Agent: Drugs of the Future in the Light of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of 3-Methoxyoxohernandaline: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyoxohernandaline, a putative oxoaporphine alkaloid, belongs to a class of natural products that have garnered significant interest in the scientific community for their diverse biological activities. While direct experimental data on this compound is limited, this technical guide extrapolates its potential mechanisms of action based on comprehensive studies of structurally similar oxoaporphine alkaloids, such as liriodenine and lysicamine. This document provides an in-depth exploration of the likely signaling pathways and molecular targets involved in the anti-inflammatory and anticancer effects of this compound class, supplemented with detailed experimental protocols and quantitative data to facilitate further research and drug development.

Core Postulated Mechanisms of Action

Based on evidence from related oxoaporphine alkaloids, the mechanism of action for this compound is likely multifaceted, primarily revolving around anti-inflammatory and cytotoxic activities.

Anti-Inflammatory Effects

The anti-inflammatory properties of oxoaporphine alkaloids are predominantly attributed to the downregulation of key inflammatory signaling pathways.

-

Inhibition of the NF-κB Pathway: A central mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This is likely achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.

-

Modulation of MAPK Signaling: Oxoaporphine alkaloids may also exert their anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway, including the inhibition of p38 and JNK phosphorylation.

Anticancer Activity

The cytotoxic effects of this class of compounds against various cancer cell lines are thought to be mediated through several interconnected mechanisms:

-

Induction of Apoptosis: A primary mode of anticancer action is the induction of programmed cell death, or apoptosis. Evidence suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is characterized by the activation of key executioner caspases, such as caspase-3 and caspase-9, and alterations in the expression of Bcl-2 family proteins, leading to DNA fragmentation and cell death.

-

Cell Cycle Arrest: Oxoaporphine alkaloids have been observed to halt the progression of the cell cycle, a critical process for tumor growth. This arrest can occur at various phases, most notably the G1/S or S phase, preventing cancer cells from replicating.

-

Topoisomerase II Inhibition: Some oxoaporphine alkaloids function as topoisomerase II inhibitors. By stabilizing the topoisomerase II-DNA cleavage complex, they introduce double-strand breaks in the DNA, ultimately triggering an apoptotic response.

-

DNA Intercalation: The planar aromatic structure of oxoaporphine alkaloids facilitates their intercalation into the DNA double helix. This interaction can disrupt DNA replication and transcription, contributing to their cytotoxic effects.

-

Inhibition of PI3K/Akt Signaling: The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. Inhibition of Akt phosphorylation by compounds related to this compound can lead to decreased cell survival and proliferation.[1]

Quantitative Data: Cytotoxicity of Structurally Related Oxoaporphine Alkaloids

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for liriodenine and lysicamine, two well-studied oxoaporphine alkaloids, against a panel of human cancer cell lines. This data provides a quantitative basis for the potential cytotoxic potency of this compound.

Table 1: IC50 Values of Liriodenine Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Adenocarcinoma | 8.07 | [2] |

| MCF-7 | Breast Cancer | 9.20 | [2] |

| HT-29 | Colon Cancer | 10.62 | [2] |

| KB | Oral Epidermoid Carcinoma | 11.02 | [2] |

| P-388 | Murine Leukemia | 9.60 | [2] |

| CAOV-3 | Ovarian Cancer | 37.3 (24h), 26.3 (48h), 23.1 (72h) | [3] |

Table 2: IC50 Values of Lysicamine Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KTC-2 | Anaplastic Thyroid Cancer | 15.6 | [4] |

| HTH83 | Anaplastic Thyroid Cancer | 36.4 | [4] |

| BCPAP | Papillary Thyroid Cancer | 30.5 | [4] |

| HepG2 | Liver Cancer | 7.56 | [1] |

| NCI-H460 | Lung Cancer | 14.51 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the proposed mechanisms of action of this compound.

Protocol 1: NF-κB Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit upon treatment with this compound.

Materials:

-

HeLa or RAW 264.7 cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed cells in a 96-well imaging plate and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation. Include untreated and LPS-only controls.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with 1% BSA for 1 hour.

-

Incubate with the primary anti-NF-κB p65 antibody (diluted in 1% BSA) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Image the cells using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB p65 signal.

Protocol 2: Apoptosis Analysis by Western Blot

Objective: To detect the cleavage of key apoptotic proteins, such as caspases and PARP, following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-cleaved caspase-3, rabbit anti-cleaved caspase-9, rabbit anti-cleaved PARP, mouse anti-β-actin (loading control)

-

Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include an untreated control.

-

Harvest the cells and lyse them with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using the BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Analyze the band intensities relative to the loading control.

Protocol 3: Topoisomerase II Inhibition Assay (DNA Decatenation)

Objective: To determine if this compound inhibits the decatenating activity of topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA) - a network of catenated DNA circles

-

5X Topoisomerase II assay buffer

-

ATP

-

This compound

-

Etoposide (positive control)

-

Stop buffer/loading dye (containing SDS and proteinase K)

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and UV transilluminator

Procedure:

-

Prepare reaction mixtures on ice. For each reaction, combine assay buffer, ATP, and kDNA.

-

Add varying concentrations of this compound or etoposide to the respective tubes. Include a no-drug control.

-

Initiate the reaction by adding a specified number of units of Topoisomerase II enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis at a low voltage to ensure good separation.

-

Visualize the DNA bands under UV light.

-

Inhibition of topoisomerase II is indicated by the persistence of the catenated kDNA at the top of the gel, whereas active enzyme will release decatenated DNA minicircles that migrate into the gel.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Caption: Proposed intrinsic pathway of apoptosis induction.

Caption: Experimental workflow for Western blot analysis.

Conclusion

While further direct experimental validation is required for this compound, the existing body of research on structurally related oxoaporphine alkaloids provides a robust framework for understanding its likely mechanisms of action. The convergence of evidence points towards a multi-targeted agent with significant potential in both anti-inflammatory and anticancer applications. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to elucidating the full therapeutic potential of this promising class of natural compounds.

References

- 1. Facile total synthesis of lysicamine and the anticancer activities of the RuII, RhIII, MnII and ZnII complexes of lysicamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Lysicamine Reduces Protein Kinase B (AKT) Activation and Promotes Necrosis in Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

"3-Methoxyoxohernandaline" and Hernandiaceae alkaloids research

An In-depth Technical Guide to Hernandiaceae Alkaloids: Focus on 3-Methoxyoxohernandaline and Related Bioactive Compounds

Abstract

The Hernandiaceae family of plants is a prolific source of structurally diverse and biologically active secondary metabolites, with alkaloids being the most prominent class.[1] These compounds, particularly the aporphine-type alkaloids, have garnered significant attention for their potent pharmacological activities, including cytotoxic, anti-inflammatory, antiplatelet aggregation, and antiviral properties.[2][3] This technical guide provides a comprehensive overview of the research into Hernandiaceae alkaloids, with a specific focus on oxoaporphine alkaloids related to this compound. It details the isolation, structure elucidation, and biological evaluation of these compounds, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing relevant biological pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction to Hernandiaceae Alkaloids

The Hernandiaceae family comprises 4 to 5 genera, which are recognized sources of lignans, terpenoids, flavonoids, and, most significantly, alkaloids.[1] To date, over 270 natural products have been identified from this family, with aporphine alkaloids considered characteristic chemical constituents.[2] Phytochemical investigations have revealed approximately 128 alkaloids belonging to seventeen different structural types.[1] These compounds exhibit a wide range of biological activities, making them promising candidates for new drug discovery. Research has highlighted their potential as antitumor, anti-inflammatory, and antiplatelet aggregation agents.[2] While direct research on "this compound" is limited in available literature, the closely related compound 4-methoxyoxohernandaline has been isolated from the trunk bark of Hernandia nymphaeifolia, alongside other bioactive alkaloids.[4]

Quantitative Biological Activity Data

The alkaloids isolated from Hernandiaceae species have been extensively evaluated for their therapeutic potential. The following tables summarize the quantitative data from various biological assays.

Table 1: Cytotoxic Activity of Hernandiaceae Alkaloids

Several alkaloids have demonstrated significant cytotoxicity against various cancer cell lines.

| Compound | Plant Source | Cell Line | Activity | ED₅₀ / IC₅₀ | Reference |

| (+)-N-Hydroxyhernangerine | H. nymphaeifolia | P-388 | Cytotoxic | < 1 µg/mL | [5] |

| N-Formyldehydroovigerine | H. nymphaeifolia | P-388 | Cytotoxic | < 1 µg/mL | [5] |

| (+)-Hernovine | H. nymphaeifolia | P-388, A549 | Cytotoxic | < 1 µg/mL | [5] |

| (+)-N-Methylhernovine | H. nymphaeifolia | P-388, KB16 | Cytotoxic | < 1 µg/mL | [5] |

| Thalifoline | H. nymphaeifolia | P-388 | Cytotoxic | < 1 µg/mL | [5] |

| Northalifoline | H. nymphaeifolia | P-388 | Cytotoxic | < 1 µg/mL | [5] |

| Lanuginosine | Xylopia laevigata | HepG2 | Cytotoxic | - | [6] |

| (+)-Xylopine | Xylopia laevigata | HepG2 | Cytotoxic | - | [6] |

| (+)-Norglaucine | Xylopia laevigata | B16-F10, HepG2, K562, HL-60 | Cytotoxic | - | [6] |

| Deoxypodophyllotoxin | H. nymphaeifolia | KKUM156, HepG2 | Cytotoxic | IC₅₀ = 18.2 µM, 12.5 µM | [7] |

Note: P-388 (murine leukemia), KB16 (human oral epidermoid carcinoma), A549 (human lung carcinoma), HT-29 (human colon adenocarcinoma), HepG2 (human hepatocellular carcinoma), B16-F10 (mouse melanoma), K562 (human chronic myelocytic leukemia), HL-60 (human promyelocytic leukemia), KKUM156 (cholangiocarcinoma).

Table 2: Anti-inflammatory Activity of Alkaloids from Hernandia nymphaeifolia

A study on the root bark of H. nymphaeifolia revealed potent anti-inflammatory activity of several isolated alkaloids.[8]

| Compound | Assay | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |

| Superoxide Anion (O₂⁻) Production Inhibition | ||||

| 7,8-Dihydroxy-6-methoxy-2-methylisoquinolin-1(2H)-one | fMLP/CB-induced | - | ≤ 6.23 | [8] |

| N-Formylhernagine | fMLP/CB-induced | - | ≤ 6.23 | [8] |

| 5,6-Dihydroxy-N-methylphthalimide | fMLP/CB-induced | - | ≤ 6.23 | [8] |

| Oxohernagine | fMLP/CB-induced | - | ≤ 6.23 | [8] |

| Hernandonine | fMLP/CB-induced | - | ≤ 6.23 | [8] |

| Elastase Release Inhibition | ||||

| 7,8-Dihydroxy-6-methoxy-2-methylisoquinolin-1(2H)-one | fMLP/CB-induced | - | ≤ 7.41 | [8] |

| N-Formylhernagine | fMLP/CB-induced | - | ≤ 7.41 | [8] |

| 5,6-Dihydroxy-N-methylphthalimide | fMLP/CB-induced | - | ≤ 7.41 | [8] |

| Oxohernagine | fMLP/CB-induced | - | ≤ 7.41 | [8] |

| Nitric Oxide (NO) Generation Inhibition | ||||

| 7,8-Dihydroxy-6-methoxy-2-methylisoquinolin-1(2H)-one | LPS-induced | ≤ 28.55 | - | [8] |

| N-Formylhernagine | LPS-induced | ≤ 28.55 | - | [8] |

| Oxohernagine | LPS-induced | ≤ 28.55 | - | [8] |

Experimental Protocols

Protocol 1: General Procedure for Alkaloid Extraction and Isolation

This protocol outlines a typical workflow for isolating alkaloids from plant material, adapted from methodologies described in the literature.[9]

-

Plant Material Preparation : Air-dry and powder the relevant plant parts (e.g., root bark, stem).

-

Extraction : Macerate the powdered material with an appropriate solvent (e.g., 95% ethanol) at room temperature, repeating the extraction three times.

-

Acid-Base Partitioning :

-

Combine the extracts and evaporate the solvent under reduced pressure.

-

Treat the residue with a dilute acid (e.g., 2.5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Extract the acidic solution with non-polar solvents (e.g., n-hexane, chloroform) to remove neutral and acidic compounds.

-

Adjust the pH of the remaining aqueous solution to 9-10 with a base (e.g., NH₄OH) to deprotonate the alkaloids.

-

Extract the basic solution with a solvent like chloroform to obtain the crude total alkaloid extract.

-

-

Chromatographic Purification :

-

Subject the crude extract to column chromatography (CC) on silica gel.

-

Elute with a gradient of solvents (e.g., chloroform-methanol mixtures).

-

Monitor fractions using Thin Layer Chromatography (TLC) and Dragendorff's reagent for alkaloid visualization.

-

Further purify the resulting fractions using techniques like Flash Chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

-

Protocol 2: Structure Elucidation

The structures of isolated compounds are determined through a combination of spectroscopic methods.[10][11]

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) :

-

1D NMR : ¹H and ¹³C NMR spectra provide information on the types and number of protons and carbons.

-

2D NMR : Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) helps determine the relative stereochemistry.

-

-

Other Spectroscopic Methods : Infrared (IR) spectroscopy identifies functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the chromophore system.

Protocol 3: Anti-inflammatory Assays

The following are detailed methods for assessing the anti-inflammatory activity of isolated alkaloids.[8]

-

Cell Preparation : Isolate human neutrophils from the blood of healthy donors.

-

Incubation : Incubate neutrophils with the test compound at 37°C.

-

Stimulation : Add formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B (fMLP/CB) to stimulate superoxide anion production.

-

Detection : Measure the reduction of ferricytochrome c, which is indicative of superoxide generation, using a spectrophotometer.

-

Calculation : Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of superoxide production.

-

Cell Preparation : Use isolated human neutrophils as described above.

-

Incubation : Incubate neutrophils with the test compound at 37°C.

-

Stimulation : Add fMLP/CB to induce the release of elastase.

-

Detection : Add MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide as the elastase substrate. Measure the change in absorbance resulting from the cleavage of the substrate.

-

Calculation : Determine the IC₅₀ value for elastase release inhibition.

-

Cell Culture : Culture murine macrophage cells (e.g., RAW 264.7).

-

Treatment : Treat the cells with the test compound for 1 hour.

-

Stimulation : Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

Detection : Measure the nitrite concentration in the culture medium using the Griess reagent.

-

Calculation : Calculate the IC₅₀ value for NO generation inhibition.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using Graphviz, illustrate key processes in Hernandiaceae alkaloid research.

Conclusion and Future Directions

The Hernandiaceae plant family is a validated and rich source of bioactive alkaloids with significant therapeutic potential. While the specific compound this compound remains elusive in current literature, research on related oxoaporphine alkaloids like oxohernagine and 4-methoxyoxohernandaline, along with numerous other aporphines, demonstrates potent anti-inflammatory and cytotoxic activities.[4][8] The data presented herein underscore the importance of continued investigation into these natural products.

Future research should focus on:

-

Comprehensive Screening : Systematically screening a wider range of Hernandiaceae alkaloids against diverse panels of cancer cell lines and for other activities, such as antiviral and antimicrobial effects.[12][13]

-

Mechanism of Action Studies : Moving beyond phenotypic screening to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds.

-

Synthesis and Analogue Development : Pursuing the total synthesis of promising alkaloids to ensure a sustainable supply and to create novel analogues with improved efficacy and safety profiles.

-

In Vivo Studies : Progressing the most promising lead compounds into preclinical animal models to validate their in vitro efficacy and assess their pharmacokinetic and toxicological properties.

By leveraging these strategies, the unique chemical diversity of Hernandiaceae alkaloids can be translated into the development of next-generation therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Constituents of Hernandiaceae Plants and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 5. New aporphine alkaloids and cytotoxic constituents of Hernandia nymphaeifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic Alkaloids from the Stem of Xylopia laevigata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory alkaloids from the root bark of Hernandia nymphaeifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on hernandiaceae VI. Lignans and alkaloids of Hernandia guianensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential Antiviral Action of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

"3-Methoxyoxohernandaline" analytical standards and quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyoxohernandaline is an oxoaporphine alkaloid that has been isolated from natural sources, including the bark of Hernandia nymphaeifolia.[1] As with many natural products, accurate and reliable quantification is essential for research, quality control, and potential drug development activities. This document provides a comprehensive overview of the analytical standards available for this compound and a detailed protocol for its quantification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a widely adopted, sensitive, and specific analytical technique. While a specific validated method for this compound is not publicly available, the provided protocol is based on established methods for the quantification of similar oxoaporphine alkaloids.[2][3][4][5]

Analytical Standards

The availability of high-purity analytical standards is fundamental for accurate quantification. This compound is available as a reference standard from several commercial suppliers.

| Parameter | Information | Source(s) |

| Compound Name | This compound | [1][2][4][6] |

| CAS Number | 872729-34-5 | [1][2][3][6][7] |

| Molecular Formula | C₂₉H₂₅NO₉ | [1][6][7] |

| Molecular Weight | 531.51 g/mol | [1][6][7] |

| Purity | Typically ≥95% (Varies by supplier) | Supplier Dependent |

| Format | Neat solid | Supplier Dependent |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3][7] |

| Storage | -20°C is recommended for long-term stability. | [6] |

Experimental Protocol: Quantification of this compound by HPLC-MS

This protocol outlines a reverse-phase HPLC method coupled with mass spectrometry for the quantification of this compound in a given matrix (e.g., plant extract, biological sample).

Materials and Reagents

-

This compound analytical standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (or ammonium acetate)

-

A suitable internal standard (IS) (e.g., another aporphine alkaloid not present in the sample)

-

Sample matrix

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.

-

Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Hypothetical)

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Hypothetical)

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Gas Flow (Nitrogen) | Desolvation: 800 L/hr; Cone: 50 L/hr |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor Ion (m/z): 532.16 [M+H]⁺; Product Ion (m/z): To be determined by infusion of the standard |

Standard and Sample Preparation

Standard Stock Solution: Accurately weigh and dissolve the this compound analytical standard in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase or a matrix-matched solvent. The concentration range should encompass the expected concentration of the analyte in the samples.

Sample Preparation: The sample preparation method will depend on the matrix. For a plant extract, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. For biological samples, protein precipitation followed by centrifugation and filtration is a common approach. All final sample solutions should be filtered through a 0.22 µm filter before injection.

Data Analysis and Quantification

The quantification of this compound is achieved by constructing a calibration curve. Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analyte in the samples can then be determined from the linear regression of the calibration curve.

Experimental Workflow

Caption: Analytical Workflow for this compound Quantification.

References

- 1. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorbyt.com [biorbyt.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of 3-Methoxyoxohernandaline by HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyoxohernandaline is an oxoaporphine alkaloid, a class of natural products known for their diverse biological activities. As a member of the Hernandiaceae family, this compound is part of a group of structurally complex alkaloids that are of interest for phytochemical and pharmacological research. Accurate and robust analytical methods are essential for the isolation, identification, and quantification of this compound in various matrices, including plant extracts and biological samples.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are based on established analytical strategies for aporphine alkaloids and are designed to serve as a comprehensive guide for researchers.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for method development.

| Property | Value | Source |

| Molecular Formula | C29H25NO9 | [1] |

| Molecular Weight | 531.51 g/mol | [1] |

| Chemical Class | Oxoaporphine Alkaloid | [2] |

HPLC Analysis Protocol

This protocol outlines a reversed-phase HPLC method suitable for the separation and quantification of this compound. Aporphine alkaloids are frequently analyzed using C18 columns with acidified mobile phases to ensure good peak shape and resolution.[3][4]

Instrumentation and Columns

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation. A shorter, smaller particle size column (e.g., 100 mm x 2.1 mm, 1.9 µm) can be used for faster analysis on a UHPLC system.[3][5]

Reagents and Mobile Phase

-

Acetonitrile (ACN): HPLC grade or higher.

-

Water: Deionized, 18 MΩ·cm or HPLC grade.

-

Formic Acid (FA): LC-MS grade (or phosphoric acid for HPLC-UV).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Chromatographic Conditions

| Parameter | Recommended Condition |

| Mobile Phase | Gradient elution with Mobile Phase A and B |

| Gradient Program | 0-2 min: 15% B; 2-25 min: 15-90% B; 25-30 min: 90% B; 30.1-35 min: 15% B (re-equilibration)[4] |

| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) |

| Column Temperature | 30 °C |

| Injection Volume | 10-20 µL |

| Detection Wavelength | Diode array detection (DAD) from 200-400 nm. Monitor at ~254 nm and ~280 nm, characteristic for aporphine alkaloids. |

LC-MS Analysis Protocol

For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the preferred method. This protocol is designed for the identification and quantification of this compound. Aporphine alkaloids are typically analyzed in positive ion mode due to the presence of a basic nitrogen atom, which is readily protonated.

Instrumentation

-

LC System: A UHPLC or HPLC system as described above.

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source. Common analyzer types include tandem quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap.[3][5]

Liquid Chromatography Conditions

The HPLC conditions described previously can be adapted for LC-MS. Using volatile mobile phase modifiers like formic acid is mandatory.

Mass Spectrometry Conditions

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) |

| Full Scan Range | m/z 150-1000 |

| Expected [M+H]+ | m/z 532.1602 |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 350 - 450 °C |

| Collision Gas | Argon (for MS/MS) |

Quantitative Analysis (MRM)

For precise quantification, a tandem mass spectrometer is used in MRM mode. Precursor and product ions would need to be determined by infusing a pure standard of this compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 532.2 | To be determined empirically | To be determined empirically |

| 532.2 | To be determined empirically | To be determined empirically |

Experimental Workflow

The overall workflow for the analysis of this compound from a plant matrix is depicted below.

Caption: Analytical workflow for this compound.

Sample Preparation

Effective sample preparation is crucial for reliable and reproducible results. For plant materials, a general protocol for the extraction of aporphine alkaloids is as follows:

-

Extraction: Macerate or sonicate the dried and powdered plant material with a solvent mixture such as methanol/chloroform (1:1).[6][7]

-

Acid-Base Partitioning:

-

Evaporate the initial solvent and re-dissolve the residue in an acidic aqueous solution (e.g., 3% HCl) to protonate the alkaloids.

-

Wash the acidic solution with a non-polar solvent like n-hexane to remove lipids and other non-basic compounds.

-

Basify the aqueous phase to a pH of ~10 with a base (e.g., NH4OH).

-

Extract the deprotonated alkaloids into an organic solvent such as dichloromethane (CH2Cl2) or ethyl acetate.

-

-

Final Preparation: Evaporate the final organic solvent and reconstitute the alkaloid-rich fraction in the initial mobile phase for injection. A solid-phase extraction (SPE) cleanup step may be incorporated for cleaner samples.

Conclusion

The protocols provided offer a robust starting point for the HPLC and LC-MS analysis of this compound. Method optimization and validation will be necessary for specific applications, particularly for quantitative analysis in complex matrices. These guidelines are intended to facilitate research and development efforts involving this and other related oxoaporphine alkaloids.

References

- 1. biorbyt.com [biorbyt.com]

- 2. researchgate.net [researchgate.net]

- 3. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation, Structure Elucidation, and Antiproliferative Activity of Butanolides and Lignan Glycosides from the Fruit of Hernandia nymphaeifolia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Methoxyoxohernandaline Cell Culture Treatment

Disclaimer: As of the current date, publicly available scientific literature lacks specific experimental data and detailed cell culture treatment protocols for 3-Methoxyoxohernandaline. The following application notes and protocols are presented as a generalized framework for researchers and drug development professionals to investigate the potential cytotoxic and apoptotic effects of novel alkaloid compounds, such as this compound, on cancer cell lines. The experimental parameters provided are based on common practices for similar natural product-derived compounds and should be optimized for specific cell lines and experimental conditions.

Introduction

This compound is an alkaloid that has been isolated from plants of the Hernandia genus. Alkaloids as a class of natural compounds are known for their diverse biological activities, with many exhibiting significant cytotoxic effects against various cancer cell lines.[1] The investigation of novel alkaloids like this compound for their anti-cancer potential is a crucial area of research. These notes provide a comprehensive guide to designing and conducting initial in vitro studies to characterize the bioactivity of such a compound.

Hypothetical Quantitative Data Summary